molecular formula C₁₀H₂₀N₂O₃ B1144505 2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate CAS No. 936094-62-1

2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate

Cat. No. B1144505
M. Wt: 216.28
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate” is a chemical compound that is a major metabolite of hydroxyzine . It exhibits high specific affinity for histamine H1 receptor and is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of “2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate” involves alkylating piperazine-N-monocarboxylic acid with 2-(2-haloethoxy)-ethanol under decarboxylation, and optionally converting into dihydrohalogenated salt with a haloid acid .


Molecular Structure Analysis

The molecular formula of “2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate” is C8H18N2O2 . It has an average mass of 174.241 Da and a monoisotopic mass of 174.136826 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate” include a molecular weight of 174.24 , a boiling point of 172°C , a flash point of 113°C , and a specific gravity of 1.08 .

Safety And Hazards

When handling “2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate”, it is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . The compound should be used in a well-ventilated area and contact with moisture should be avoided . When handling, eating, drinking, or smoking should be avoided . Containers should be kept securely sealed when not in use .

properties

IUPAC Name

2-(2-piperazin-1-ylethoxy)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(13)15-9-8-14-7-6-12-4-2-11-3-5-12/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEUTTLAXLDVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate

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